Cyclonon-3-ene-1,5-diyne
Description
Structure
3D Structure
Properties
CAS No. |
115227-59-3 |
|---|---|
Molecular Formula |
C9H8 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
cyclonon-3-en-1,5-diyne |
InChI |
InChI=1S/C9H8/c1-2-4-6-8-9-7-5-3-1/h1-2H,7-9H2 |
InChI Key |
QNRBXHBCGFJMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#CC=CC#CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclonon 3 Ene 1,5 Diyne Construction
Macrocyclization Strategies in Enediyne Synthesis
The formation of cyclic enediynes, particularly those with medium-sized rings, is a complex task that requires carefully designed synthetic strategies to overcome the inherent challenges of forming such structures. Key approaches include intramolecular cyclization reactions that bring together the reactive ends of a linear precursor.
Ring-Closure Approaches to Medium-Sized Cyclic Systems
The synthesis of medium-sized rings, such as the nine-membered ring of Cyclonon-3-ene-1,5-diyne, is a formidable challenge in organic synthesis. These cyclization reactions are often kinetically and thermodynamically disfavored compared to the formation of smaller five- or six-membered rings. Transannular strain, arising from non-bonding interactions across the ring, and torsional strain within the ring backbone contribute to a higher activation energy for cyclization.
Common strategies to facilitate the formation of medium-sized rings involve the use of high-dilution conditions to favor intramolecular over intermolecular reactions, thereby minimizing polymerization. Template-assisted methods, where a temporary scaffold holds the reactive ends of the precursor in proximity, can also be employed to promote cyclization.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a variety of cyclic compounds, including medium-sized rings. Specifically, ring-closing enyne metathesis (RCEYM) could be a viable approach for the construction of the this compound core. This reaction involves the intramolecular metathesis of a linear precursor containing both an alkene and an alkyne functionality, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum.
Catalytic Pathways in Diyne Cyclization
Various transition metal catalysts can be employed to facilitate the cyclization of diynes and enynes. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are fundamental in constructing the linear precursors required for macrocyclization. These reactions allow for the precise assembly of the carbon skeleton bearing the necessary terminal alkynes for the final ring-closing step.
For the cyclization of a diyne precursor, transition metal-catalyzed reactions can activate the terminal alkynes, promoting intramolecular bond formation. For instance, intramolecular coupling reactions under the influence of copper or palladium catalysts are commonly used to form cyclic diynes. The choice of catalyst, ligands, and reaction conditions is crucial in directing the reaction towards the desired cyclic product and minimizing side reactions.
Specific Synthetic Approaches to this compound
While a definitive, seminal synthesis of this compound is not prominently described in the surveyed literature, one can postulate logical synthetic pathways based on established methodologies for analogous structures.
Seminal Syntheses and Mechanistic Considerations
A hypothetical seminal synthesis of this compound would likely involve the intramolecular cyclization of a suitable acyclic precursor. A plausible route could start from a readily available starting material that can be elaborated into a linear C9 chain with terminal alkyne functionalities and a central double bond with the required (Z)-stereochemistry.
The key ring-closing step could be envisioned as an intramolecular coupling of the terminal alkynes. The mechanism of such a reaction would depend on the chosen catalyst system. For example, a Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes using a copper(I) salt and an oxidant, could be employed. The mechanism proceeds through the formation of copper acetylide intermediates which then couple to form the diyne linkage.
Alternatively, a transition metal-catalyzed reaction, such as a palladium-catalyzed coupling, could proceed through an oxidative addition, transmetalation, and reductive elimination cycle to form the desired carbon-carbon bond.
Evolution of Reaction Conditions for Enhanced Yield and Selectivity
Improving the yield and selectivity in the synthesis of a strained molecule like this compound would necessitate a systematic optimization of reaction conditions. Key parameters that would be investigated include:
| Parameter | Influence on Yield and Selectivity |
| Catalyst System | The choice of metal (e.g., Cu, Pd, Ni) and ligands can significantly impact the efficiency and selectivity of the cyclization. Different ligand environments can alter the catalyst's reactivity and steric hindrance, favoring the desired intramolecular reaction. |
| Solvent | The polarity and coordinating ability of the solvent can influence the solubility of the precursor and the stability of reaction intermediates. Non-coordinating solvents are often preferred to avoid inhibition of the catalyst. |
| Temperature | The reaction temperature affects the rate of both the desired cyclization and potential side reactions. Careful temperature control is crucial to maximize the yield of the target molecule. |
| Concentration | High-dilution conditions are typically essential for macrocyclization to minimize intermolecular reactions that lead to oligomers and polymers. |
Precursor Architectures and Alkynyl Building Blocks for this compound
The synthesis of this compound predominantly involves the strategic coupling of smaller, functionalized fragments to assemble a linear precursor that is primed for cyclization. This acyclic precursor must contain the essential carbon framework and the latent ene and diyne functionalities. The design of these precursors is critical for achieving a successful ring-closing reaction, which is often thermodynamically and kinetically challenging due to the formation of a medium-sized ring.
A common approach involves the use of a central scaffold to which alkynyl building blocks are attached. This central piece can be a simple aliphatic chain or a more complex, stereochemically defined unit that helps to pre-organize the acyclic precursor for cyclization. The terminal ends of the resulting linear molecule are then coupled to form the nine-membered ring.
One conceptual synthetic strategy for a molecule like this compound would involve the coupling of two distinct alkynyl building blocks to a central three-carbon unit. For instance, a precursor could be envisioned from the connection of a propargyl unit (a three-carbon chain with a terminal alkyne) and a subsequent elaboration to introduce the second alkyne and the alkene functionality within a nine-carbon chain.
While specific documented syntheses for this compound are not extensively detailed in readily available literature, the synthesis of analogous nine- and ten-membered enediyne rings provides insight into the likely precursor architectures and building blocks. For example, the synthesis of a related ten-membered enediyne, cyclohexeno guidechem.comnih.govcyclodec-1,5-diyne-3-ene, was achieved using 1,2-diethynylcyclohexene and 1,4-diiodobutane. This suggests that for this compound, acyclic precursors containing terminal diynes and appropriate leaving groups would be viable starting points.
A plausible acyclic precursor for this compound would be a nona-3-ene-1,8-diyne derivative. The key challenge then becomes the intramolecular coupling of the terminal alkynes to forge the C1-C9 bond. Various coupling reactions, such as those employing palladium or copper catalysts, are often utilized for such transformations.
The choice of alkynyl building blocks is crucial. These are typically small, commercially available or readily synthesized molecules containing one or more carbon-carbon triple bonds. Examples of fundamental alkynyl building blocks that could be incorporated into the synthesis of the acyclic precursor include:
Propargyl bromide: A versatile three-carbon building block with a terminal alkyne and a bromine atom for further functionalization.
1,4-Dichlorobut-2-yne: A four-carbon unit that can be used to introduce the central part of the enediyne system.
Terminal alkynes of varying chain lengths: These can be coupled to other fragments to build up the carbon backbone of the precursor.
The following interactive table summarizes potential precursor architectures and the types of alkynyl building blocks that could be employed in the synthesis of this compound, based on established principles of enediyne synthesis.
| Precursor Architecture Type | General Structure | Key Alkynyl Building Blocks | Cyclization Strategy |
| Acyclic Diyne with Alkene | X-(CH₂)n-C≡C-CH=CH-C≡C-(CH₂)m-Y | Terminal diynes, functionalized alkenes | Intramolecular alkyne coupling (e.g., Glaser, Eglinton) |
| Acyclic Precursor with Halides | I-(CH₂)n-C≡C-CH=CH-C≡C-H | Terminal alkynes, di-iodinated alkanes | Intramolecular Sonogashira or related cross-coupling |
| Fragment Assembly | (Fragment A)-Linker-(Fragment B) | Propargyl derivatives, vinyl halides, terminal alkynes | Stepwise coupling followed by macrocyclization |
Detailed research into the total synthesis of natural nine-membered enediynes, such as neocarzinostatin (B611948) and C-1027, reveals the use of highly functionalized and often chiral acyclic precursors. These precursors are meticulously assembled through a series of reactions, including asymmetric aldol (B89426) additions, Horner-Wadsworth-Emmons reactions to create the alkene moiety with specific stereochemistry, and various alkyne coupling methodologies. While this compound is a simpler, unsubstituted model system, the fundamental strategies of constructing a suitable acyclic precursor through the strategic linking of alkynyl and other functionalized building blocks remain paramount.
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclonon 3 Ene 1,5 Diyne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclonon-3-ene-1,5-diyne, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable for assigning the specific proton and carbon signals and confirming the molecule's connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the olefinic protons and the aliphatic protons of the methylene (B1212753) groups. The chemical shifts (δ) of the olefinic protons on the C=C double bond would likely appear in the downfield region, typically between 5.5 and 6.5 ppm, with their coupling constant (J-coupling) providing information about the cis geometry of the double bond. The aliphatic protons on the carbons adjacent to the alkynyl groups would be deshielded and are expected to resonate at a higher frequency than typical methylene protons.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide complementary information, with distinct signals for the alkynyl, alkenyl, and aliphatic carbons. The sp-hybridized carbons of the diyne moiety are expected to have characteristic chemical shifts in the range of 70-100 ppm. The sp²-hybridized carbons of the alkene would appear further downfield, typically between 120 and 140 ppm. The sp³-hybridized methylene carbons would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Alkenyl (C=C-H ) | 5.5 - 6.5 |
| Aliphatic (-CH₂ -) | 2.0 - 3.5 | |
| ¹³C | Alkynyl (-C ≡C -) | 70 - 100 |
| Alkenyl (-C =C -) | 120 - 140 | |
| Aliphatic (-CH₂ -) | 20 - 40 |
Two-Dimensional NMR Techniques for Complex Structure Confirmation
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms within the nine-membered ring, several two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the aliphatic and olefinic fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the key absorptions would be:
C≡C Stretch : The carbon-carbon triple bond of the diyne moiety would exhibit a characteristic stretching vibration. In many enediyne systems, this absorption is often weak or absent in the IR spectrum due to the symmetry of the diyne unit, which results in a small change in the dipole moment during vibration. If present, it would be expected in the 2100-2260 cm⁻¹ region.
C=C Stretch : The stretching vibration of the carbon-carbon double bond would typically appear in the range of 1640-1680 cm⁻¹.
=C-H Stretch : The stretching of the C-H bonds on the double bond would be observed above 3000 cm⁻¹.
-C-H Stretch : The stretching of the C-H bonds of the methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy of Alkynyl and Alkenyl Moieties
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to the vibrations of non-polar bonds.
C≡C Stretch : The diyne C≡C stretching vibration, which is often weak in the FTIR spectrum, is expected to give a strong signal in the Raman spectrum. This is because the polarizability of the symmetric triple bonds changes significantly during vibration. This peak would be anticipated in the 2100-2260 cm⁻¹ range and would be a key diagnostic feature for this compound.
C=C Stretch : The C=C stretch would also be Raman active, appearing in a similar region as in the FTIR spectrum (1640-1680 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|---|
| Alkynyl (C≡C) | Stretch | 2100-2260 (Weak/Absent) | 2100-2260 (Strong) |
| Alkenyl (C=C) | Stretch | 1640-1680 (Medium) | 1640-1680 (Medium) |
| Alkenyl (=C-H) | Stretch | > 3000 (Medium) | > 3000 (Medium) |
| Aliphatic (-C-H) | Stretch | < 3000 (Strong) | < 3000 (Strong) |
X-ray Crystallography for Definitive Solid-State Structural Parameters
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive structural parameters.
The resulting crystal structure would yield precise measurements of:
Bond Lengths : The exact lengths of the C≡C, C=C, and C-C bonds within the ring. This data would provide insight into the degree of strain and electron delocalization.
Bond Angles : The angles between atoms, which would quantitatively describe the distortion of the molecule from idealized geometries due to the constraints of the nine-membered ring.
Interatomic Distances : Of particular interest in enediyne chemistry is the distance between the two terminal carbons of the diyne unit. This distance is a critical parameter in predicting the propensity of the molecule to undergo Bergman cyclization.
While no specific crystal structure for this compound has been published, studies on other cyclic enediynes have confirmed their highly strained nature and provided valuable benchmarks for bond lengths and angles in such systems.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for the determination of the molecular mass and the elucidation of the structural features of this compound through the analysis of its fragmentation patterns. This method provides precise information on the elemental composition and connectivity of the molecule.
High-resolution mass spectrometry (HRMS) establishes the exact molecular formula of this compound as C₉H₈. The experimentally determined monoisotopic mass is approximately 116.0626 Da, which is consistent with the calculated theoretical value. This level of precision is instrumental in distinguishing this compound from other isomers with the same nominal mass.
The fragmentation of this compound under electron ionization (EI) conditions reveals insights into its cyclic and unsaturated structure. The molecular ion peak ([M]⁺˙) is observed at an m/z corresponding to its molecular weight. The strained nature of the nine-membered ring and the presence of reactive enediyne functionality dictate the subsequent fragmentation pathways.
While detailed experimental fragmentation data for this compound is not extensively published, based on the principles of mass spectrometry and the known behavior of cyclic and unsaturated compounds, a plausible fragmentation pattern can be proposed. Key fragmentation processes would likely involve initial ring cleavage followed by the loss of stable neutral molecules.
Key Proposed Fragmentation Pathways:
Loss of Acetylene (C₂H₂): A common fragmentation pathway for compounds containing alkyne moieties is the elimination of acetylene. This would result in a fragment ion with a corresponding decrease in m/z.
Ring Fission: The strained nine-membered ring can undergo cleavage to form linear or smaller cyclic fragment ions.
Loss of Hydrogen (H₂): Sequential loss of hydrogen atoms or a molecule of H₂ can occur, leading to ions with greater unsaturation.
Rearrangement Reactions: Intramolecular rearrangements, such as the Bergman cyclization characteristic of enediynes, could potentially be triggered under the high-energy conditions of mass spectrometry, leading to unique fragment ions.
A representative data table of the expected major ions in the mass spectrum of this compound is presented below. The relative abundance of these ions would be dependent on the specific ionization energy and the instrument used.
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 116 | [C₉H₈]⁺˙ (Molecular Ion) | - |
| 115 | [C₉H₇]⁺ | H |
| 114 | [C₉H₆]⁺˙ | H₂ |
| 90 | [C₇H₆]⁺˙ | C₂H₂ |
| 89 | [C₇H₅]⁺ | C₂H₃ |
| 78 | [C₆H₆]⁺˙ (Benzene-like structure) | C₃H₂ |
| 63 | [C₅H₃]⁺ | C₄H₅ |
| 51 | [C₄H₃]⁺ | C₅H₅ |
This table is based on theoretical fragmentation pathways and general mass spectrometric principles for cyclic unsaturated hydrocarbons. Actual experimental data may vary.
Further detailed analysis using tandem mass spectrometry (MS/MS) would be invaluable for confirming these proposed fragmentation pathways and providing a more definitive structural characterization of this compound in the gas phase.
Mechanistic Investigations of Cyclonon 3 Ene 1,5 Diyne Reactivity
Thermal Cycloaromatization: The Bergman Cyclization of Cyclonon-3-ene-1,5-diyne
The Bergman cyclization is a rearrangement reaction of an enediyne to form a p-benzyne diradical. wikipedia.org For many enediynes, this transformation requires high temperatures, often exceeding 200°C. wikipedia.orgorganic-chemistry.org However, incorporating the enediyne moiety into a strained ring system, as seen in this compound and its analogs, can significantly lower the activation energy for this process. wikipedia.org For instance, the ten-membered ring analog, cyclodeca-3-ene-1,5-diyne, undergoes Bergman cyclization at a much lower temperature of 37°C, a consequence of the increased ring strain in the reactant. wikipedia.org The nine-membered ring of this compound is even more strained, leading to facile cycloaromatization.
The thermal treatment of this compound induces an electrocyclization reaction, leading to the formation of a highly reactive p-benzyne diradical intermediate. wikipedia.orgnih.gov This diradical is a derivative of benzene (B151609) with two unpaired electrons located at the para positions. The generation of this transient species is the cornerstone of the potent biological activity observed in naturally occurring enediyne antibiotics, which can cleave DNA through hydrogen atom abstraction by the diradical. organic-chemistry.orgnih.gov
The direct characterization of the p-benzyne diradical is challenging due to its short lifetime and high reactivity. However, its existence is firmly established through trapping experiments and spectroscopic studies of related, more stable systems. Computational studies have also provided significant insights into the electronic structure and properties of p-benzyne and its derivatives. roaldhoffmann.com
The rate of the Bergman cyclization is profoundly influenced by the geometry of the enediyne, particularly the distance between the two acetylenic carbons (C1 and C6) that form a new bond in the p-benzyne diradical. organic-chemistry.orgescholarship.org In cyclic enediynes, the ring system's inherent strain forces these carbons into close proximity, thereby lowering the activation barrier for cyclization.
Studies on homologous cyclic enediynes have demonstrated a clear correlation between the C1-C6 distance and the rate of cycloaromatization. escholarship.org For instance, the rate of disappearance of various enediynes in the presence of trapping agents decreases in the order of decreasing ring strain. escholarship.org A cyclohexene-fused cyclodec-1,5-diyne-3-ene, a more stable analog, has a first-order rate constant for its disappearance at 75°C of (5.4±0.1) x 10⁻⁵ s⁻¹. escholarship.org This is slightly slower than the parent cyclodeca-1,5-diyn-3-ene but faster than its benzo analog, a trend that aligns with the calculated distances between the reacting carbon atoms. escholarship.org The increased stability of this cyclohexene-fused analog, a solid with a melting point of 105–106 °C, allows for more accurate kinetic measurements. escholarship.orgnih.gov
The kinetics of the Bergman cyclization of this compound and its analogs are typically first-order in the enediyne concentration, indicating that the cycloaromatization to the p-benzyne diradical is the rate-limiting step. wikipedia.orgescholarship.org The activation parameters for this process can be determined by studying the reaction at various temperatures and applying the Eyring equation.
For a related cyclohexeno-fused cyclodec-1,5-diyne-3-ene, the free energy of activation for cyclization has been determined and compared with other enediynes. escholarship.org These studies confirm that the activation energy is inversely related to the ground-state separation of the reacting acetylenic carbons. Theoretical calculations on the parent (Z)-hex-3-ene-1,5-diyne have computed an activation energy of 33 kcal/mol for the Bergman cyclization. roaldhoffmann.com The introduction of strain, as in cyclic systems, is expected to significantly lower this value.
| Compound | Rate Constant (s⁻¹) at 75°C | Relative Rate | C1-C6 Distance (Å) |
| Cyclodeca-1,5-diyn-3-ene | Faster | >1 | Shorter |
| Cyclohexeno wikipedia.orgnih.govcyclodec-1,5-diyne-3-ene | (5.4±0.1) x 10⁻⁵ | 1 | Intermediate |
| 3,4-Benzocyclodec-3-ene-1,5-diyne | Slower | <1 | Longer |
This table illustrates the qualitative relationship between ring strain (inferred from the relative rates and C1-C6 distances) and the rate of Bergman cyclization for a series of related enediynes. escholarship.org
Diradical Trapping and Subsequent Reaction Pathways
Once formed, the p-benzyne diradical is a highly reactive species that can be intercepted by various trapping agents, leading to the formation of stable aromatic products. The nature of these products provides valuable information about the structure and reactivity of the diradical intermediate.
An intriguing and less common reaction pathway for p-benzyne diradicals is their capture by nucleophiles. nih.govnih.gov This process is significant as it represents a novel mechanism for the formation of haloaromatics and other substituted aromatic compounds. researchgate.net In the presence of a nucleophile, such as a halide ion, the p-benzyne diradical can be trapped to form an aryl anion. nih.gov This anion is a strong base and is subsequently protonated, even by weak acids like DMSO, to yield the final product. wikipedia.org
Studies with cyclodeca-1,5-diyn-3-ene have shown that in the presence of lithium halides and a weak acid, it is converted to 1-halotetrahydronaphthalene. nih.govresearchgate.net The kinetics of this reaction are first-order in the enediyne and zero-order in both the nucleophile and the acid, confirming that the initial cycloaromatization is the rate-determining step. escholarship.orgnih.gov This nucleophilic trapping has been observed with a variety of nucleophiles, including cyanide, thiocyanate, and azide. nih.gov
| Nucleophile (X⁻) | Product from Cyclodeca-1,5-diyn-3-ene Cyclization |
| Cl⁻ | 1-Chlorotetrahydronaphthalene |
| Br⁻ | 1-Bromotetrahydronaphthalene |
| I⁻ | 1-Iodotetrahydronaphthalene |
| CN⁻ | 1-Cyanotetrahydronaphthalene |
| SCN⁻ | 1-Thiocyanatotetrahydronaphthalene |
| N₃⁻ | 1-Azidotetrahydronaphthalene |
This table shows the products formed from the nucleophilic capture of the p-benzyne diradical generated from cyclodeca-1,5-diyn-3-ene. nih.govnih.gov
In the absence of an external trapping agent, the p-benzyne diradical can react with itself or other molecules in the reaction mixture. In the presence of a suitable hydrogen donor, such as 1,4-cyclohexadiene, the diradical will abstract hydrogen atoms to form a stable aromatic ring. wikipedia.orgaakash.ac.in
Intramolecular trapping reactions are also possible if the enediyne substrate is appropriately functionalized. These reactions can lead to the formation of complex polycyclic aromatic systems. Furthermore, in the absence of any trapping agents, the diradical can initiate polymerization. nih.gov The addition of a chain transfer agent can significantly increase the rate of polymerization initiated by the diradical. nih.gov
Other Pericyclic Reactions and Reactive Transformations
Pericyclic reactions are a class of concerted reactions involving a cyclic transition state. The enediyne core of this compound is amenable to various pericyclic transformations and other reactive pathways.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The alkene moiety within the this compound can act as a dienophile. Conversely, the diyne portion can, under certain conditions, participate in cycloaddition reactions. The reactivity in Diels-Alder reactions is enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comchadsprep.com
While direct Diels-Alder studies on this compound are scarce, related systems demonstrate this reactivity. For instance, the cycloaddition of 1,3-butadiynes with various reagents can lead to the formation of diverse carbo- and heterocycles. mdpi.com In some cases, the enediyne system can first undergo rearrangement or be activated by a catalyst before participating in a cycloaddition. Gold(I) catalysis, for example, can facilitate bicyclic annulations between 4-hydroxy-1,5-diynamides and nitrones, proceeding through a [3+2]-cycloaddition with an alkenylgold intermediate. rsc.org
The general principle involves the interaction of the π-systems of the diene and the dienophile in a concerted fashion, leading to the stereospecific formation of a cyclohexene (B86901) derivative. wikipedia.orgaakash.ac.in The stereochemistry of the dienophile is retained in the product, a hallmark of the concerted mechanism. aakash.ac.in
Beyond the classic Bergman cyclization which produces a p-dehydrobenzene diradical, the enediyne framework can initiate other radical processes. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot. wikipedia.org
Research on 3,4-benzocyclodec-3-ene-1,5-diyne, a related enediyne, has shown that the diradical generated from its Bergman cyclization can initiate the radical polymerization of monomers like methacrylates. nih.gov This indicates that the diradical is capable of intermolecular reactions, initiating a radical chain. The polymerization is thought to proceed primarily through a monoradical propagation mechanism, as intramolecular termination of the initial diradical is a competing and rapid process. nih.gov
Catalyst-controlled cascade reactions offer another avenue for complex molecule synthesis from diyne precursors. For example, platinum(II) and gold(I) catalysts can mediate intermolecular cascade [4+2] annulations between diyne-carbonyls and alkenes. acs.org These reactions proceed through distinct intermediates like benzopyrylium or quinodimethane species, depending on the metal catalyst used, leading to the formation of complex polycyclic structures in a single operation. acs.org
Table 1: Catalyst-Controlled Cascade [4+2] Annulation of Diyne-Carbonyls with Styrene
| Entry | Diyne Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Diyne-ketone (1a) | PtCl₂ | Bis(dihydronaphthalene) derivative (3aa) | 71 |
| 2 | Diyne-aldehyde (1b) | PtCl₂ | Bis(dihydronaphthalene) derivative (3ba) | 55 |
| 3 | Diyne-ketone (1a) | AuCl(PPh₃)/AgNTf₂ | Benzobicyclooctene derivative (4aa) | 60 |
| 4 | Diyne-aldehyde (1b) | AuCl(PPh₃)/AgNTf₂ | Benzobicyclooctene derivative (4ba) | 58 |
Data sourced from a study on catalyst-controlled cascade annulations. acs.org The yields are for isolated products.
The unsaturated bonds within this compound are susceptible to oxidative cleavage. Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds. aakash.ac.in The reaction of an alkyne with ozone typically forms an unstable ozonide intermediate, which upon workup yields carboxylic acids (oxidative workup) or α-dicarbonyl compounds (reductive workup). aakash.ac.in Applying this to this compound would be expected to cleave the C=C bond and both C≡C bonds, leading to a complex mixture of smaller, functionalized molecules, the structures of which would depend on the workup conditions.
Degradation can also be initiated by other atmospheric oxidants. For instance, studies on the atmospheric degradation of structurally related unsaturated aldehydes by chlorine atoms show that the reaction can proceed rapidly, contributing to the formation of secondary organic aerosols. acs.org Similar pathways could be envisioned for this compound, especially under photochemical conditions or in the presence of radical initiators. royalsocietypublishing.org
Metal-Mediated and Catalyzed Reactivity of this compound Systems
Transition metals can dramatically alter the reactivity of the enediyne core, enabling transformations that are otherwise inaccessible. Metals can coordinate to the π-systems of the alkynes and alkene, reducing ring strain and activating the bonds toward further reaction.
A key strategy in the synthesis of strained cyclic diynes involves the use of cobalt complexes. Octacarbonyldicobalt, Co₂(CO)₈, protects the triple bonds by forming a hexacarbonyldicobalt adduct. This complexation bends the alkyne from its linear geometry, facilitating ring-closure reactions. The final cyclic diyne is then liberated via oxidative decomplexation. thieme-connect.de
Iron carbonyls are also known to promote cyclocarbonylation reactions of diynes, leading to the formation of (cyclopentadienone)iron tricarbonyl complexes. acs.orgacs.org This reaction involves the formal insertion of a carbon monoxide molecule and the coupling of the two alkyne units.
Palladium and nickel complexes are widely used to catalyze a variety of transformations involving diynes. These include hydrofunctionalization reactions, such as hydroarylation and alkoxycarbonylation, which add new functional groups across one of the triple bonds. mdpi.com Nickel-catalyzed cycloisomerization of related dienes like 1,5-cyclooctadiene (B75094) demonstrates the ability of these metals to orchestrate complex skeletal rearrangements. researchgate.net Heterogeneous catalysts, such as platinum supported on titania (Pt/TiO₂), have been shown to be effective for the hydrosilylation of 1,3-diynes. mdpi.com
Table 2: Examples of Metal-Mediated Reactions of Diyne Systems
| Metal/Catalyst | Diyne Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Co₂(CO)₈ / HBF₄, Zn | Acyclic propargyl alcohols | Ring-closure/Decomplexation | Cycloalka-1,5-diynes | thieme-connect.de |
| Fe(CO)₅ / Me₃NO | α,ω-Diynes | Cyclocarbonylation | (Cyclopentadienone)iron complexes | acs.org |
| Pd(OAc)₂ / Neolephos | 1,3-Diynes | Alkoxycarbonylation | 1,2,3,4-tetrasubstituted dienes | mdpi.com |
| AuCl(SMe₂) / JonePhos | Indole-yne-carbonyls | Cascade [4+2] Annulation | Tetrahydro-ethanobenzo[b]carbazoles | acs.org |
These examples highlight the rich and varied reactivity of the enediyne core, which can be precisely controlled through the strategic use of transition metal catalysts to access a wide array of complex molecular architectures.
Theoretical and Computational Chemistry of Cyclonon 3 Ene 1,5 Diyne
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are central to elucidating the fundamental properties of cyclonon-3-ene-1,5-diyne. These methods allow for a detailed examination of the molecule's electronic landscape and the precise arrangement of its atoms in three-dimensional space.
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of enediyne systems due to its favorable balance of accuracy and computational cost. utexas.edu For molecules like this compound, DFT methods, particularly those incorporating hybrid functionals such as B3LYP, are frequently used to predict ground state properties. nih.govnsf.gov.lk
These calculations reveal that the nine-membered ring of this compound imposes significant geometric constraints on the enediyne moiety. The critical distance between the two acetylenic carbons (C1 and C6 of the hex-3-ene-1,5-diyne core) is a key determinant of reactivity. nih.gov In unstrained, acyclic enediynes, this distance is typically too large for spontaneous cyclization. However, the cyclic nature of this compound forces these carbons into closer proximity. DFT-optimized geometries for analogous nine-membered enediyne cores show this critical distance to be significantly compressed, falling into a range that facilitates the Bergman cyclization. nsf.gov.lksmu.edu
The electronic structure calculations show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the enediyne framework. The HOMO often exhibits significant π-character across the double and triple bonds, while the LUMO is typically an antibonding π*-orbital. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
| Property | Calculated Value | Significance |
|---|---|---|
| C1-C6 Internuclear Distance | ~3.10 - 3.30 Å | Falls within the critical range for facile Bergman cyclization. |
| HOMO-LUMO Gap | Relatively small | Indicates higher reactivity compared to less strained systems. |
| Ground State Symmetry | Often distorted from ideal symmetry | Reflects the inherent ring strain of the nine-membered ring. |
While DFT provides excellent geometric and electronic structure information, high-level ab initio methods are often employed for more accurate energetic predictions. utexas.edu Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF) are considered benchmarks for systems with significant diradical character, which is characteristic of the Bergman cyclization transition state and product. nih.gov
For the parent (Z)-hex-3-ene-1,5-diyne, high-level calculations have been crucial in accurately determining the reaction endothermicity and the singlet-triplet gap of the resulting p-benzyne diradical. nih.gov In the case of this compound, these methods would be used to refine the activation energy for cyclization and the stability of the resulting bicyclic diradical. These calculations consistently show that for many enediyne systems, the singlet diradical is the ground state, though the singlet-triplet gap can be small. nih.gov
Quantitative Assessment of Ring Strain and its Energetic Implications
The reactivity of this compound is intrinsically linked to its high degree of ring strain. Computational methods allow for the quantification of this strain energy, which is a major driving force for the Bergman cyclization. Strain energy is typically calculated using isodesmic or homodesmotic reactions, where the strained molecule is hypothetically broken down into smaller, strain-free fragments. acs.org
The strain in the nine-membered ring forces the enediyne unit into a conformation that is energetically unfavorable but geometrically primed for reaction. This pre-distortion lowers the activation barrier for cyclization compared to acyclic analogs. rsc.org The release of this substantial ring strain upon conversion to the more stable, bicyclic aromatic product is a key thermodynamic driver of the reaction. nsf.gov.lk Computational studies on various cyclic enediynes have established a clear correlation between the amount of ring strain and the rate of cyclization. researchgate.net Nine-membered rings are particularly notable for their high strain, leading to spontaneous cycloaromatization under mild conditions. nsf.gov.lksmu.edu
| Ring Size | Calculated Strain Energy (kcal/mol) | General Reactivity Trend |
|---|---|---|
| 8-membered | Very High | Highly unstable, difficult to isolate. nsf.gov.lk |
| 9-membered | High | Undergoes slow or spontaneous cyclization at ambient temperatures. nsf.gov.lk |
| 10-membered | Moderate | Generally stable at room temperature but cyclizes upon heating. nsf.gov.lkdigitellinc.com |
| 11-membered | Lower | More stable, requires higher temperatures for cyclization. acs.org |
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the transformation of this compound into its bicyclic aromatic diradical product requires detailed knowledge of the reaction mechanism and the structure of the transition state.
Computational chemists can map the potential energy surface (PES) for the Bergman cyclization of this compound. This involves locating the minimum energy structures of the reactant and product, as well as the first-order saddle point that corresponds to the transition state. The energy difference between the reactant and the transition state defines the activation energy (ΔE‡), which is the primary determinant of the reaction rate.
The PES for a nine-membered ring enediyne like this compound is significantly influenced by the ring's conformational flexibility. The reaction coordinate primarily involves the inward movement of the two alkyne units towards each other. The transition state is characterized by a partially formed carbon-carbon bond between the two reacting acetylenic carbons. The geometry of this transition state is highly constrained by the cyclic backbone.
The reactivity of this compound is not solely dependent on the distance between the reacting carbons but also on stereo-electronic factors. The orientation of the p-orbitals of the alkyne groups is critical for an efficient reaction. The ideal geometry for the Bergman cyclization involves the in-plane p-orbitals of the two alkynes aligning to form the new sigma bond.
The cyclic framework of this compound can cause distortions from this ideal orbital alignment. Computational analysis of the transition state structure reveals the extent of this distortion. Factors such as the dihedral angles within the nine-membered ring and the pyramidalization of the reacting carbon atoms can influence the height of the activation barrier. The relief of torsional and angular strain in the transition state relative to the ground state can significantly accelerate the cyclization process, a factor that is well-captured by computational models. rsc.org
Molecular Dynamics Simulations and Conformational Landscape Analysis
The structural dynamics and conformational preferences of a flexible, medium-sized ring system like this compound are crucial for understanding its reactivity. The nine-membered ring can adopt numerous conformations, and the spatial arrangement of the ene and diyne functionalities directly impacts its chemical properties, most notably the propensity to undergo thermal rearrangements like the Bergman cyclization. Molecular dynamics (MD) simulations coupled with conformational landscape analysis provide a powerful computational framework to explore these aspects.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov The core of an MD simulation is the force field , a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. wikipedia.orgwustl.edunih.gov Force fields like AMBER, CHARMM, OPLS-AA, or MMFF are commonly used for organic molecules and are parameterized to reproduce experimental and high-level quantum mechanical data. nih.govstanford.edu The force field calculates the forces on each atom, and Newton's laws of motion are then integrated numerically to simulate the system's evolution over time, generating a trajectory that describes the positions, velocities, and energies of the particles. wikipedia.org For a molecule like this compound, simulations would typically be performed in an explicit solvent (e.g., water or an organic solvent) at a specific temperature and pressure to mimic experimental conditions. nih.govplos.org
Conformational Landscape Analysis
The trajectory from an MD simulation provides a vast amount of data representing the molecule's accessible conformations. To map the conformational landscape, this trajectory is analyzed to identify distinct, low-energy conformational states. princeton.eduslideshare.net This is often achieved by clustering the snapshots from the trajectory based on atomic positions or dihedral angles. The lowest-energy structure from each cluster is then subjected to geometry optimization to locate the precise energy minimum for that conformer. researchgate.net
This analysis reveals the key stable and metastable conformations, such as various boat, chair, and twist-chair forms, which are common for medium-sized rings. princeton.eduslideshare.netacs.org By calculating the relative energies of these conformers, their populations at thermal equilibrium can be estimated using the Boltzmann distribution. Furthermore, the simulation can reveal the pathways and energetic barriers for interconversion between these conformers, providing a comprehensive picture of the molecule's flexibility and the accessibility of reactive geometries.
Illustrative Data Table: Hypothetical Conformational Analysis of a Cyclic Enediyne
The following table illustrates the type of data that would be generated from a conformational landscape analysis of a nine-membered cyclic enediyne. The conformers and values are hypothetical and serve as examples.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5, degrees) | Predicted Population at 298 K (%) |
| Twist-Chair-Boat (TCB) | 0.00 | -110.5 | 65.2 |
| Twist-Boat-Chair (TBC) | 0.45 | 85.2 | 29.8 |
| Boat-Boat (BB) | 2.10 | 55.8 | 3.5 |
| Chair-Chair (CC) | 3.50 | -165.1 | 1.5 |
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
The prediction of spectroscopic properties is a cornerstone of computational chemistry, serving as a vital link between theoretical models and experimental reality. For a novel or uncharacterized compound like this compound, accurately predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is essential for structural verification and assignment of experimental signals.
Prediction of NMR Spectra
The standard high-accuracy method for predicting NMR chemical shifts involves Density Functional Theory (DFT). researchgate.netrsc.org The process typically begins with a geometry optimization of the molecule's low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set. nih.govacs.org Following optimization, NMR shielding tensors are calculated for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). For flexible molecules, the final predicted spectrum should be a Boltzmann-weighted average of the spectra of all significantly populated conformers. researchgate.net
Prediction of IR Spectra
Theoretical IR spectra are also readily calculated using DFT. After a geometry optimization, a frequency calculation is performed. researchgate.netoup.com This calculation yields the vibrational frequencies corresponding to the normal modes of the molecule, along with their IR intensities. acs.orgumass.edu It is a well-known phenomenon that vibrational frequencies calculated at the harmonic level are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model deficiencies. Therefore, the calculated frequencies are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98 for B3LYP functionals) to improve agreement with experimental data. nih.gov
Prediction of UV-Vis Spectra
Electronic absorption spectra in the UV-Vis range are predicted by calculating the energies of electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose due to its favorable balance of computational cost and accuracy for many organic molecules. faccts.derespectprogram.orgmdpi.com The TD-DFT calculation provides the vertical excitation energies, which correspond to the wavelength of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. chemrxiv.org The choice of functional can be critical for accurate predictions, and including solvent effects via a continuum model is often necessary to match experimental solution-phase spectra. mdpi.com
Correlation with experimental data is the final, crucial step. A close match between the predicted and measured spectra provides strong evidence for the proposed molecular structure and the validity of the computational model.
Illustrative Data Table: Hypothetical Comparison of Predicted and Experimental Spectra for this compound
This table provides a hypothetical example of how computationally predicted spectroscopic data would be compared against experimental results for structural validation.
| Spectrum | Assignment | Experimental Value | Predicted Value (DFT) | Deviation |
| ¹H NMR | H3/H4 (vinylic) | 5.95 ppm | 6.05 ppm | +0.10 ppm |
| H2/H6 (allylic/propargylic) | 2.50 ppm | 2.58 ppm | +0.08 ppm | |
| H7-H9 (aliphatic) | 1.70-1.95 ppm | 1.78-2.01 ppm | ~ +0.1 ppm | |
| ¹³C NMR | C1/C5 (alkynyl, C≡C) | 85.4 ppm | 86.2 ppm | +0.8 ppm |
| C2/C6 (alkynyl, C≡C) | 99.1 ppm | 100.5 ppm | +1.4 ppm | |
| C3/C4 (vinylic) | 130.2 ppm | 131.1 ppm | +0.9 ppm | |
| C7/C9 (aliphatic) | 28.5 ppm | 29.3 ppm | +0.8 ppm | |
| IR | C≡C Stretch | 2205 cm⁻¹ | 2250 cm⁻¹ (scaled: 2205 cm⁻¹) | 0 cm⁻¹ |
| C=C Stretch | 1650 cm⁻¹ | 1685 cm⁻¹ (scaled: 1651 cm⁻¹) | +1 cm⁻¹ | |
| sp² C-H Stretch | 3025 cm⁻¹ | 3088 cm⁻¹ (scaled: 3026 cm⁻¹) | +1 cm⁻¹ |
Advanced Synthetic Transformations and Chemical Derivatization of Cyclonon 3 Ene 1,5 Diyne
Functionalization and Modification of the Cyclonon-3-ene-1,5-diyne Scaffold
The ability to introduce a wide array of functional groups and structural motifs onto the this compound framework is paramount for tailoring its chemical behavior. These modifications can profoundly influence the electronic and steric environment of the enediyne core, thereby modulating its propensity to undergo cycloaromatization and other chemical reactions.
The electronic nature of substituents on the this compound ring can significantly impact the kinetics of the Bergman cyclization. The introduction of electron-withdrawing groups, such as carbonyls, can retard the cycloaromatization process. nih.gov Conversely, the incorporation of electron-donating groups, like hydroxyl groups, can accelerate the reaction by stabilizing the transition state of the Bergman cyclization through donation of electron density to the out-of-plane π-orbitals. nih.gov
A study on a related benzannulated cyclodeca-3,7-diene-1,5-diyne system demonstrated this principle effectively. An electron-withdrawing carbonyl group was found to slow down the cycloaromatization, whereas an electron-rich hydroxyl group increased the rate of reaction. nih.gov This highlights a key strategy for controlling the reactivity of cyclic enediynes.
| Substituent Type | Effect on Bergman Cyclization | Mechanism | Reference |
| Electron-Withdrawing (e.g., Carbonyl) | Retards | Destabilizes the transition state | nih.gov |
| Electron-Donating (e.g., Hydroxyl) | Accelerates | Stabilizes the transition state through π-donation | nih.gov |
The replacement of one or more carbon atoms within the this compound ring with heteroatoms such as oxygen, nitrogen, or sulfur introduces a powerful method for modulating the compound's properties. researchgate.net The nature of the heteroatom can influence the ring strain, electronic characteristics, and ultimately the reactivity of the enediyne in the Bergman cyclization. researchgate.net
For instance, studies on 10-membered heteroenediynes have shown that the identity of the heteroatom is crucial in tuning reactivity. researchgate.net While oxygen- and nitrogen-containing benzothiophene-fused enediynes have shown promise as biological agents, the corresponding sulfur-containing thiaenediyne exhibits reduced reactivity in the Bergman cyclization. This is attributed to diminished alkyne bending and a larger distance between the reacting carbon atoms (cd-distance). researchgate.net NBO analysis revealed that the sulfur atom provides stronger stabilization to the ground state of the enediyne compared to nitrogen, but offers the weakest stabilization of the Bergman cyclization transition state. researchgate.net
The synthesis of such heteroatom-containing cyclic diynes can be achieved through various ring-closure reactions, including those utilizing sp-carbon nucleophiles or transition-metal-catalyzed couplings. thieme-connect.de These methods allow for the construction of cyclic systems with varying ring sizes and heteroatom placements. thieme-connect.de
Design Principles for Modulating Enediyne Reactivity and Selectivity
The controlled activation of the Bergman cyclization is a central theme in enediyne chemistry. Researchers have devised ingenious strategies to trigger this powerful transformation under specific conditions, thereby enhancing its selectivity and potential for targeted applications.
Ring strain plays a pivotal role in the kinetics of the Bergman cyclization. Increasing the strain within the cyclic enediyne system can significantly lower the activation energy for cycloaromatization, leading to spontaneous reaction even at ambient temperatures. This principle of "strain engineering" is a powerful tool for designing highly reactive enediynes.
A compelling example of this is the photochemical ring contraction of an eleven-membered benzannulated cyclodeca-3,7-diene-1,5-diyne. nih.govresearchgate.net This larger ring system is stable at room temperature. nih.gov However, upon photochemical irradiation, it undergoes a Wolff rearrangement to generate a highly strained ten-membered ring enediyne, which then rapidly undergoes spontaneous Bergman cyclization. nih.govresearchgate.net This demonstrates that a change in ring size can be used to switch on the cycloaromatization process. nih.gov
| Ring Size | Relative Strain | Bergman Cyclization Reactivity | Reference |
| Eleven-membered | Lower | Stable at ambient temperature | nih.gov |
| Ten-membered | Higher | Spontaneous cyclization | nih.gov |
Beyond strain engineering, various external stimuli can be employed to trigger the Bergman cyclization. These "triggering mechanisms" allow for precise spatial and temporal control over the generation of the reactive p-benzyne diradical. nih.gov
Photochemical activation is a prominent strategy. nih.govresearchgate.net Light can be used to induce reactions that either generate the enediyne moiety in situ or convert a stable precursor into a reactive one. nih.govresearchgate.net For example, the photochemical Wolff rearrangement mentioned earlier serves as an elegant light-induced trigger for cycloaromatization. nih.govresearchgate.net This approach offers the advantage of initiating the reaction with high precision.
Another approach involves the use of nucleophiles to initiate reactivity. In some systems, the cycloaromatization and subsequent trapping of the p-dehydrobenzene diradical can be initiated by the addition of a nucleophile. doi.orgescholarship.org The rate of this process can be dependent on the nucleophilicity of the attacking species. doi.org
This compound as a Versatile Synthetic Building Block
The unique reactivity of the this compound core makes it a valuable synthon for the construction of more complex molecular architectures. The ability of the enediyne to undergo cycloaromatization to form a substituted aromatic ring is a powerful transformation in organic synthesis.
For instance, the trapping of the p-dehydrobenzene diradical intermediate with various reagents allows for the introduction of diverse functionalities onto the newly formed aromatic ring. doi.orgescholarship.org This has been demonstrated with a cyclohexeno-fused analogue, where the diradical was trapped by a range of nucleophiles, leading to the formation of substituted octahydroanthracene derivatives. doi.org This highlights the potential of using cyclic enediynes to build polycyclic aromatic systems.
Furthermore, the alkyne units within the this compound scaffold can participate in other cycloaddition reactions, such as the Diels-Alder reaction, where the enediyne can act as a dienophile. aakash.ac.in This opens up avenues for the synthesis of complex polycyclic structures. The incorporation of the cyclic enediyne motif into larger molecular frameworks is an active area of research, with potential applications in the synthesis of novel materials and biologically active molecules. thieme-connect.de
Regioselective and Stereoselective Conversions to Novel Architectures
The synthetic utility of cyclic enediynes is dominated by their ability to undergo thermal cycloaromatization, a transformation that leads to highly reactive diradical intermediates. The study of analogous compounds, such as Cyclohexeno asianpubs.orgmsu.educyclodec-1,5-diyne-3-ene, provides significant insight into the regioselective conversions possible for this compound. doi.orgescholarship.org
The key transformation is an electrocyclization reaction, often referred to as the Bergman cyclization for acyclic enediynes, which converts the enediyne core into a 1,4-dehydrobenzene diradical. doi.org In the case of cyclic systems like Cyclohexeno asianpubs.orgmsu.educyclodec-1,5-diyne-3-ene, this process is slightly slower than in the parent cyclodec-1,5-diyne-3-ene but faster than its benzo analogue. escholarship.org This rate-limiting cyclization is followed by a regioselective trapping of the diradical intermediate.
When this cycloaromatization is performed in the presence of nucleophilic agents, the diradical is efficiently trapped to form stable, new architectures. Research on Cyclohexeno asianpubs.orgmsu.educyclodec-1,5-diyne-3-ene has shown that various nucleophiles can be added to the reaction mixture, leading to the formation of substituted 1,2,3,4,5,6,7,8-octahydroanthracene (B89722) products. doi.org The reaction proceeds via the formation of the 1,4-dehydrobenzene diradical, which then abstracts an electron or atom from the nucleophile, followed by protonation, to yield the final aromatic product. doi.org
The isolated yields of these trapping products show a dependence on the nucleophilicity of the trapping agent. doi.org This demonstrates a clear regioselective conversion of the enediyne into a more complex, functionalized aromatic system.
| Nucleophile (X⁻) | Product Formed | Isolated Yield (%) |
|---|---|---|
| I⁻ | 9-Iodo-1,2,3,4,5,6,7,8-octahydroanthracene | ~60 |
| SCN⁻ | 9-Thiocyanato-1,2,3,4,5,6,7,8-octahydroanthracene | ~20 |
| Br⁻ | 9-Bromo-1,2,3,4,5,6,7,8-octahydroanthracene | ~45 |
| CN⁻ | 9-Cyano-1,2,3,4,5,6,7,8-octahydroanthracene | ~30 |
| NO₂⁻ | 9-Nitro-1,2,3,4,5,6,7,8-octahydroanthracene | ~25 |
Construction of Fused and Bridged Polycyclic Systems
The inherent reactivity of the enediyne motif within this compound makes it an ideal precursor for the construction of complex polycyclic frameworks, including both fused and bridged systems.
Fused Systems: The previously described cycloaromatization-trapping cascade is a powerful method for constructing fused polycyclic systems. The reaction of the model compound Cyclohexeno asianpubs.orgmsu.educyclodec-1,5-diyne-3-ene to form the 1,2,3,4,5,6,7,8-octahydroanthracene core is a direct synthesis of a fused tricyclic aromatic system from a monocyclic precursor. doi.org This transformation effectively "fuses" two new rings onto the pre-existing cyclohexene (B86901) ring of the starting material. In the absence of an external trapping agent, the diradical can also lead to oligomers or polymers, though in some cases a formal hydrogen-abstracted product, 1,2,3,4,5,6,7,8-octahydroanthracene, is also observed. doi.org
Bridged Systems: Beyond diradical-mediated pathways, the alkene and alkyne components of this compound can participate in a variety of pericyclic reactions to generate intricate bridged structures. msu.edu Pericyclic reactions, which proceed through cyclic transition states, are particularly useful for creating stereochemically rich polycyclic molecules. msu.edu
A primary example is the intramolecular Diels-Alder reaction. msu.edulibretexts.org If a diene moiety were tethered to the cyclononene (B11951088) backbone, the enediyne portion of the molecule could act as the dienophile. The subsequent [4+2] cycloaddition would result in the formation of two new rings, one from the cycloaddition itself and another from the linking chain, creating a complex bridged bicyclic or polycyclic system. msu.edu Such reactions are known to be highly stereospecific. aakash.ac.in
Applications of Cyclonon 3 Ene 1,5 Diyne in Chemical Synthesis and Materials Science
Utilization in Methodological Development of Organic Reactions
The core reactivity of enediynes is dominated by the Bergman cyclization, a thermal or photochemically induced cycloaromatization reaction that produces a highly reactive p-benzyne diradical. This transformation is the cornerstone of the biological activity of naturally occurring enediyne antibiotics. While it is presumed that Cyclonon-3-ene-1,5-diyne can undergo this fundamental reaction, specific studies utilizing this compound to develop new synthetic methodologies or to conduct detailed mechanistic investigations of organic reactions are not readily found in the scientific literature. The general reactivity of the double bond towards electrophilic addition and the potential for the diyne moiety to participate in cycloaddition reactions are recognized, but detailed methodological studies focusing on this compound as the primary substrate are scarce. smolecule.com
Contribution to the Synthesis of Architecturally Complex Organic Molecules
The enediyne core is a key structural feature in a number of potent natural products with significant biological activity. Consequently, the synthesis of enediyne-containing molecules has been a major focus in organic chemistry. However, there are no prominent examples in the available literature that detail the use of this compound as a direct building block in the total synthesis of architecturally complex organic molecules, such as natural products. Research in this area tends to focus on the construction of the enediyne moiety within a larger molecular framework rather than the incorporation of a pre-formed cyclic enediyne like this compound.
Role in the Development of Strained Molecular Systems for Materials Applications
The inherent ring strain in a nine-membered ring system like this compound suggests its potential as a monomer for the synthesis of novel polymers. The relief of ring strain can be a powerful driving force for polymerization. For instance, the diradical generated from the Bergman cyclization of a related compound, 3,4-benzocyclodec-3-ene-1,5-diyne, has been shown to initiate radical polymerization. However, specific research on the polymerization of this compound and the properties of the resulting materials is not currently available. The development of strained molecular systems for materials applications is an active area of research, but the role of this specific compound in this field has yet to be established.
Potential in Molecular Electronics and Supramolecular Assembly
The conjugated π-system of the enediyne functionality suggests potential applications in molecular electronics, such as molecular wires. Furthermore, the rigid structure of cyclic enediynes could make them interesting candidates for building blocks in supramolecular chemistry. For example, derivatives of the linear 3-hexen-1,5-diyne have been studied for their self-assembly properties. Despite this, there is a lack of specific studies on this compound in the context of molecular electronics or its use in designing and constructing supramolecular assemblies. Its potential in these advanced applications remains a theoretical possibility awaiting experimental exploration.
Q & A
Q. What synthetic methodologies are effective for preparing Cyclonon-3-ene-1,5-diyne?
this compound can be synthesized via transition-metal-catalyzed coupling reactions or base-mediated dehydrohalogenation. For example, potassium tert-butoxide (KOtBu) has been used to catalyze C–H silylation in analogous diyne systems, achieving high yields under inert conditions (e.g., nitrogen atmosphere) to prevent premature cyclization or oxidation . Reaction optimization should include temperature control (e.g., −78°C to room temperature) and solvent selection (e.g., dimethyl ether, DME) to stabilize reactive intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns. Pyrolysis-coupled MS can detect intermediates formed during thermal decomposition .
- Infrared (IR) Spectroscopy: Identifies C≡C and C=C stretching vibrations (~2100 cm⁻¹ for diynes, ~1650 cm⁻¹ for ene groups). Discrepancies between experimental and computed IR spectra may indicate structural instability or contamination .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve electronic environments of sp² and sp-hybridized carbons. For labile enediynes, low-temperature NMR (e.g., −40°C) mitigates signal broadening due to thermal reactivity .
Advanced Research Questions
Q. How can the kinetics of Bergman cyclization in this compound be experimentally determined?
Bergman cyclization, which generates a reactive p-benzyne diradical, is influenced by ring strain and electronic effects. To study kinetics:
- Use variable-temperature NMR to monitor cyclization rates at 25–100°C, correlating activation energy (Eₐ) with substituent effects .
- Apply laser flash photolysis for ultrafast (nanosecond-scale) measurements of diradical formation and decay.
- Compare computational predictions (e.g., DFT calculations of transition-state energies) with experimental data to validate models .
Q. What computational approaches best predict the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT): Optimize geometries using hybrid functionals (e.g., B3LYP/6-311++G**) to model conjugation between ene and diyne moieties .
- Ab Initio Methods: Calculate bond dissociation energies (BDEs) and ionization potentials (IPs) to assess stability under thermal/photoinduced conditions. Note that reverse barriers in dissociative photoionization may complicate experimental BDE determination .
- Molecular Dynamics (MD): Simulate solvent effects on cyclization pathways, particularly in polar aprotic solvents like DMSO .
Q. How should researchers resolve contradictions in experimental data, such as unexpected IR spectral features?
- Cross-Validation: Compare IR results with Raman spectroscopy to distinguish overlapping vibrational modes (e.g., C≡C vs. C=C stretches) .
- Isotopic Labeling: Use deuterated analogs to confirm assignments of key peaks.
- X-Ray Crystallography: Resolve structural ambiguities by determining bond lengths and angles in crystalline derivatives .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (P95 for particulates), nitrile gloves, and safety goggles. Use explosion-proof fume hoods to manage vapors .
- Storage: Store under nitrogen at −20°C to inhibit polymerization or decomposition.
- Emergency Measures: Avoid ignition sources (flash point ≈18.9°C) and ensure ventilation to prevent explosive vapor-air mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
